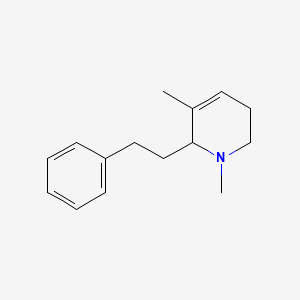![molecular formula C10H11ClS B14639880 Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- CAS No. 53299-60-8](/img/structure/B14639880.png)
Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 2-chloro-2-propenylthio group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- typically involves the reaction of 4-methylthiophenol with 2-chloro-2-propenyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-methylthiophenol attacks the electrophilic carbon of 2-chloro-2-propenyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond into a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products, saturated hydrocarbons
Substitution: Nitro-substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their ability to act as antimicrobial, antifungal, or anticancer agents .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
- Benzene, 1-chloro-2-propyl-
- Benzene, 1-chloro-2-(chloromethyl)-
- Benzene, (3-chloro-1-propenyl)-
Uniqueness: Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- is unique due to the presence of both a 2-chloro-2-propenylthio group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
53299-60-8 |
|---|---|
Formule moléculaire |
C10H11ClS |
Poids moléculaire |
198.71 g/mol |
Nom IUPAC |
1-(2-chloroprop-2-enylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11ClS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,2,7H2,1H3 |
Clé InChI |
DKDRMVVHAOBHME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
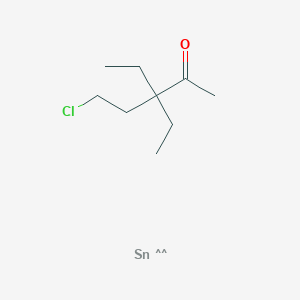
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
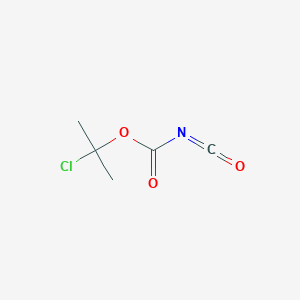
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
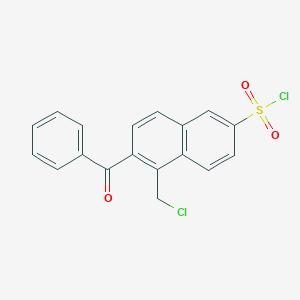
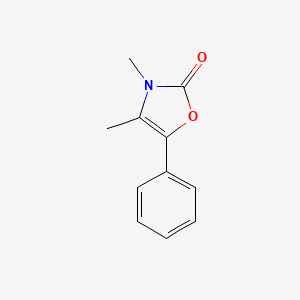

![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)


